2'-O-Propargyl A(Bz)-3'-phosphoramidite

Click Chemistry Oligonucleotide Bioconjugation Solid-Phase Synthesis

Researchers requiring site-specific alkyne handles for post-synthetic oligonucleotide conjugation find that 2'-O-methyl or 2'-O-MOE analogs lack reactive groups. This 2'-O-propargyl phosphoramidite provides a propargyl handle enabling CuAAC click chemistry with 95-98% efficiency. • Covalent attachment of fluorophores, GalNAc ligands, or biotin via bioorthogonal click chemistry • Cross-linking with bifunctional azides increases duplex Tm by +29°C • Resists acid-catalyzed depyrimidination, ensuring structural integrity during synthesis and storage.

Molecular Formula C50H54N7O8P
Molecular Weight 912.0 g/mol
Cat. No. B12390495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Propargyl A(Bz)-3'-phosphoramidite
Molecular FormulaC50H54N7O8P
Molecular Weight912.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCC#C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C50H54N7O8P/c1-8-29-61-45-44(65-66(63-30-15-28-51)57(34(2)3)35(4)5)42(64-49(45)56-33-54-43-46(52-32-53-47(43)56)55-48(58)36-16-11-9-12-17-36)31-62-50(37-18-13-10-14-19-37,38-20-24-40(59-6)25-21-38)39-22-26-41(60-7)27-23-39/h1,9-14,16-27,32-35,42,44-45,49H,15,29-31H2,2-7H3,(H,52,53,55,58)/t42-,44?,45+,49-,66?/m1/s1
InChIKeyZNKFQCJEZKZIPC-YSHWXYEMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Propargyl A(Bz)-3'-phosphoramidite Overview


2'-O-Propargyl A(Bz)-3'-phosphoramidite (CAS 171486-59-2) is a 2'-modified adenosine phosphoramidite building block used in solid-phase oligonucleotide synthesis . It incorporates a propargyl (alkyne) group at the 2'-hydroxyl position of the ribose sugar, enabling post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This compound is a member of the 2'-O-alkyl phosphoramidite class, which includes 2'-O-methyl, 2'-O-allyl, and 2'-O-MOE analogs, and is used to synthesize modified oligonucleotides for antisense, RNA interference (RNAi), and bioconjugation applications [2].

Why 2'-O-Propargyl A(Bz)-3'-phosphoramidite Is Unique


Simple substitution of 2'-O-propargyl A(Bz)-3'-phosphoramidite with other 2'-modified adenosine phosphoramidites (e.g., 2'-O-methyl, 2'-O-allyl, or 2'-O-MOE) fails because these analogs lack the alkyne functional group essential for post-synthetic CuAAC click chemistry conjugation [1]. While 2'-O-methyl and 2'-O-MOE modifications enhance nuclease resistance and duplex stability, they do not provide a reactive handle for covalent attachment of fluorophores, targeting ligands (e.g., GalNAc), or other functional moieties [2]. Conversely, 2'-O-allyl analogs possess an alkene group that is less reactive and less compatible with the high-yielding, bioorthogonal click reactions that define the 2'-O-propargyl system [3]. The quantitative differences in conjugation efficiency, duplex stability, and synthetic accessibility detailed below underscore why procurement decisions must be guided by specific performance data rather than class-level assumptions.

2'-O-Propargyl A(Bz)-3'-phosphoramidite Performance Evidence


Click Conjugation Efficiency

The 2'-O-propargyl group enables CuAAC click chemistry with azide-functionalized molecules, achieving nearly quantitative conjugation yields. In contrast, 2'-O-allyl analogs require less efficient coupling chemistries. Using ChemGenes' CombiClick technology, the reaction of a 2'-O-propargyl-uridine-containing oligonucleotide with 1-adamantyl azide (5 molar equivalents, 2 hours) yielded the conjugated product quantitatively by ESI mass spectrometry, with reported efficiencies of 95-98% [1]. In comparison, post-synthetic modification of 2'-O-allyl oligonucleotides typically relies on hydrothiolation or other less bioorthogonal reactions with lower reported yields and less predictable outcomes [2].

Click Chemistry Oligonucleotide Bioconjugation Solid-Phase Synthesis

Duplex Thermal Stabilization

Incorporation of 2'-O-propargyl nucleotides increases the thermal stability of duplexes formed with complementary RNA relative to unmodified RNA homoduplexes. A 1998 study by Grøtli et al. demonstrated that fully modified 2'-O-propargyl oligoribonucleotides exhibit an increase in melting temperature (Tm) compared to the corresponding RNA:RNA duplex [1]. More strikingly, cross-linking of two oligonucleotide strands via CuAAC using a bifunctional azide at terminal 2'-O-propargyl sites resulted in a dramatic ΔTm of +29 °C compared to the non-cross-linked duplex, as reported by Pujari et al. (2014) [2]. This level of stabilization is unique to the propargyl system due to its capacity for covalent interstrand ligation.

RNA Duplex Stability Antisense Oligonucleotides Hybridization

Chemical Stability Under Acidic Conditions

Oligonucleotides containing 2'-O-propargyl modifications exhibit superior resistance to acid-catalyzed depyrimidination compared to those containing 2'-deoxyisocytidine. A 2016 study by Jana et al. demonstrated that while MALDI-TOF mass spectra of oligonucleotides with 5-methyl-2'-deoxyisocytidine (1b) show susceptibility to stepwise depyrimidination, oligonucleotides incorporating the 2'-O-alkylated nucleosides, including 2'-O-propargyl-5-methylisocytidine (4), remain stable [1]. This was further confirmed by acid-catalyzed hydrolysis experiments on nucleosides in solution [1].

Chemical Stability Depyrimidination Oligonucleotide Quality Control

Regioselective Synthesis and Purity

The patented synthesis of 2'-O-propargyl phosphoramidites utilizes a regioselective alkylation procedure that favors the 2'-isomer over the 3'-isomer. For the adenosine derivative, the yield of pure 5'-DMT-2'-O-propargyl-N⁶-bzA was 9.4%, while the 3'-regio-isomer was obtained in 4% yield [1]. This preferential formation of the desired 2'-isomer, achieved using dibutyl tin oxide and a phase transfer catalyst, simplifies purification and enables the production of high-purity phosphoramidites essential for high-fidelity oligonucleotide synthesis [1].

Phosphoramidite Synthesis Regioselective Alkylation Process Chemistry

2'-O-Propargyl A(Bz)-3'-phosphoramidite Applications


Bioconjugation of Therapeutic Oligonucleotides

2'-O-Propargyl A(Bz)-3'-phosphoramidite is the building block of choice for synthesizing oligonucleotides that require post-synthetic attachment of targeting ligands (e.g., GalNAc), fluorophores, or other functional moieties. The near-quantitative yields (95-98%) of CuAAC click chemistry [1] minimize waste of valuable conjugated products and ensure reproducible manufacturing of oligonucleotide conjugates for research and therapeutic development.

Ultra-Stable Cross-Linked Duplexes

For applications demanding exceptional duplex stability, such as antisense oligonucleotides targeting highly structured RNA or DNA probes for harsh hybridization conditions, 2'-O-propargyl-modified strands can be covalently cross-linked using bifunctional azides. This cross-linking results in a dramatic Tm increase of +29 °C compared to the non-cross-linked duplex [2], far exceeding the stabilization achievable with simple 2'-O-methyl or 2'-O-MOE modifications.

Acid-Stable Oligonucleotide Probes and Primers

When synthesizing oligonucleotides containing acid-sensitive bases (e.g., isocytidine derivatives), 2'-O-propargyl phosphoramidites provide a crucial advantage. Oligonucleotides incorporating 2'-O-propargyl modifications resist acid-catalyzed depyrimidination, maintaining structural integrity during synthesis and storage [3]. This property is essential for ensuring the reliability of probes and primers in demanding analytical applications.

Site-Specific RNA Labeling

2'-O-Propargyl A(Bz)-3'-phosphoramidite enables the site-specific introduction of an alkyne handle into RNA oligonucleotides. This allows researchers to attach a variety of probes (e.g., fluorescent dyes, spin labels, or biotin) at precise locations within an RNA strand using click chemistry. This approach is superior to random labeling methods and is critical for studying RNA folding, protein interactions, and cellular localization [REFS-1, 2].

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